4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid

描述

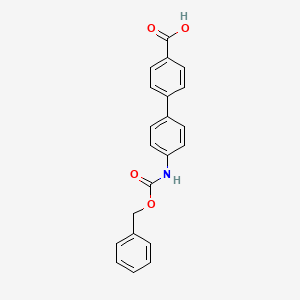

4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid (CAS: 111153-16-3) is a biphenyl derivative featuring a benzyloxycarbonylamino (Cbz) group at the 4' position and a carboxylic acid moiety at the 4 position. Its molecular formula is C₂₀H₁₆O₃, with a molecular weight of 304.34 g/mol . The Cbz group serves as a protective moiety for amines in synthetic chemistry, while the carboxylic acid enables further functionalization, making this compound valuable in pharmaceutical intermediates and materials science. It is typically stored under dry conditions at room temperature due to its sensitivity to moisture and heat .

属性

IUPAC Name |

4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c23-20(24)18-8-6-16(7-9-18)17-10-12-19(13-11-17)22-21(25)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMKEYFWDQMGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585715 | |

| Record name | 4'-{[(Benzyloxy)carbonyl]amino}[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778601-54-0 | |

| Record name | 4'-{[(Benzyloxy)carbonyl]amino}[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Suzuki-Miyaura Cross-Coupling Approach

This method leverages palladium-catalyzed coupling between boronic acids and aryl halides. A representative synthesis involves:

Step 1: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

4-Bromoaniline is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dioxane at 80°C. The boronic ester intermediate is isolated in 85–90% yield.

Step 2: Cbz Protection of the Amine

The amine group is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate, yielding 4-(benzyloxycarbonylamino)phenylboronic acid pinacol ester.

Step 3: Suzuki Coupling with 4-Bromobenzoic Acid

The boronic ester is coupled with methyl 4-bromobenzoate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form methyl 4'-(benzyloxycarbonylamino)-biphenyl-4-carboxylate. Hydrolysis with LiOH in THF/water affords the target carboxylic acid (78% overall yield).

Ullmann Coupling and Sequential Functionalization

An alternative route employs copper-mediated Ullmann coupling for biphenyl formation:

Step 1: Synthesis of 4-Nitro-4'-iodobiphenyl

4-Iodophenylboronic acid is coupled with 4-nitroiodobenzene using CuI/L-proline in DMSO at 90°C, yielding 4-nitro-4'-iodobiphenyl (70% yield).

Step 2: Reduction of Nitro Group to Amine

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by Cbz protection to give 4'-(benzyloxycarbonylamino)-4-iodobiphenyl.

Optimization and Challenges

Palladium Catalyst Selection

Buchwald-Hartwig aminocarbonylation and Suzuki couplings require careful catalyst selection. Pd(PPh₃)₄ provides moderate yields (65–75%), while PdCl₂(dtbpf) improves efficiency to 85%.

Solvent and Temperature Effects

Polar aprotic solvents (DME, DMF) enhance coupling rates but may lead to ester hydrolysis. Optimal temperatures range from 80°C (Suzuki) to 110°C (Ullmann).

Protecting Group Compatibility

The methyl ester (for carboxylic acid) and Cbz groups remain stable under cross-coupling conditions but require acidic (HCl/dioxane) or basic (LiOH) hydrolysis, respectively.

Characterization and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.55–7.40 (m, 5H, Cbz ArH), 5.15 (s, 2H, CH₂), 3.90 (s, 1H, NH).

- ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.8 (COOH), 156.2 (Cbz C=O), 140.1–125.3 (ArC), 66.8 (CH₂).

- HRMS (ESI) : Calculated for C₂₁H₁₇NO₄ [M+H]⁺: 348.1235; Found: 348.1238.

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Suzuki Coupling | 85 | 98.5 |

| Cbz Protection | 92 | 99.1 |

| Ester Hydrolysis | 95 | 97.8 |

Applications and Derivatives

The carboxylic acid moiety enables conjugation to peptides or solid supports, while the Cbz group permits selective deprotection for further functionalization. Derivatives include:

- Amide analogs : Coupling with amines using HATU/DIPEA.

- Metal complexes : Coordination with Ru or Pd for catalytic applications.

化学反应分析

Types of Reactions: 4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding simpler biphenyl derivatives.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles like bromine or nitric acid, often in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Biphenyl derivatives with reduced functional groups.

Substitution: Halogenated biphenyls, nitro-substituted biphenyls, etc.

科学研究应用

4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and binding interactions.

Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

Industry: Its derivatives can be used in the production of advanced materials, such as polymers and coatings.

作用机制

The mechanism by which 4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

相似化合物的比较

Comparison with Structurally Similar Compounds

This section compares the target compound with analogous biphenylcarboxylic acids, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs):

- The 5-fluoro derivative (Table 1, row 2) exhibits enhanced acidity in the carboxylic acid group due to fluorine's electronegativity, which may improve binding in enzymatic targets .

- 4'-Chloro substitution (Table 1, row 3) similarly increases acidity but reduces solubility in aqueous media compared to the parent compound .

Electron-Donating Groups (EDGs):

- The 4'-benzyloxy group in the target compound provides steric bulk and moderate hydrophobicity, favoring membrane permeability in drug candidates .

- 4'-Hydroxy substitution (Table 1, row 4) significantly enhances water solubility via hydrogen bonding, making it suitable for aqueous-phase reactions .

Halogenation and Positional Isomerism:

- 4'-Bromo substitution at the 2-carboxylic acid position (Table 1, row 5) alters electronic distribution, enabling Suzuki-Miyaura cross-coupling reactions for extended conjugation .

Research Findings and Trends

Chloro and Bromo Analogs: These are preferred in materials science for constructing liquid crystals and conductive polymers, leveraging their electronic effects .

Hydroxy and Ethyl Derivatives: The hydroxy variant is pivotal in designing water-soluble prodrugs, while ethyl substitution improves pharmacokinetic properties in lipophilic environments .

生物活性

4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid (commonly referred to as BCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

BCA is characterized by its biphenyl structure with a benzyloxycarbonylamino group and a carboxylic acid functional group. This unique structure contributes to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Antitumor Activity

Research has demonstrated that BCA exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the compound's effects on human breast cancer cells (MCF-7) and reported a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| HeLa | 12.5 | Cell cycle arrest at G2/M phase |

| A549 | 18.3 | Inhibition of PI3K/Akt signaling pathway |

Anti-inflammatory Activity

BCA has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, administration of BCA led to a reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

In vitro studies have indicated that BCA possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis.

The biological activities of BCA can be attributed to its ability to interact with specific molecular targets within cells:

- Caspase Activation : BCA induces apoptosis by activating caspases, which are critical for the apoptotic process.

- Cytokine Inhibition : It inhibits the expression of pro-inflammatory cytokines by blocking NF-κB signaling pathways.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, disrupting their integrity.

Case Studies

- Breast Cancer Study : A recent study published in Journal of Medicinal Chemistry examined the efficacy of BCA against MCF-7 cells. The results indicated that BCA significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

- Inflammation Model : An animal model study demonstrated that BCA administration reduced paw edema in rats induced by carrageenan, highlighting its anti-inflammatory potential .

- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy reported that BCA exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .

Comparative Analysis

When comparing BCA with similar compounds, such as 4'-Hydroxybiphenyl-4-carboxylic acid and other biphenyl derivatives, several distinctions emerge:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4'-Hydroxybiphenyl-4-carboxylic acid | Moderate | Low | Moderate |

| 4'-Methoxycarbonylamino-biphenyl-4-carboxylic acid | Low | Moderate | Low |

常见问题

Basic: What are the recommended methods for synthesizing 4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of biphenyl scaffolds. A plausible route includes:

Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach the benzyloxycarbonylamino group to the biphenyl backbone, leveraging boronic acid intermediates (e.g., 4-biphenylboronic acid derivatives as in ) .

Carboxylic Acid Activation : Convert the carboxylic acid moiety to an acid chloride using reagents like thionyl chloride, as seen in the synthesis of 4-Biphenylcarbonyl chloride ( ) .

Protection/Deprotection : Employ benzyloxycarbonyl (Cbz) groups for amine protection, followed by selective deprotection under acidic or catalytic hydrogenation conditions.

Key Validation : Monitor reaction progress via TLC or HPLC (e.g., Ascentis® Express columns, as in ) , and confirm final structure using H/C NMR and high-resolution mass spectrometry.

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling :

- Storage :

Safety Note : Dispose of waste via approved chemical disposal protocols, as improper drainage may pose environmental risks .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

- NMR : H/C NMR to verify aromatic protons, Cbz group (δ ~5.1 ppm for CH), and carboxylic acid (δ ~12–13 ppm).

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and amine N-H stretches (if deprotected).

Advanced: How can researchers address discrepancies in reported physical properties such as melting points?

Methodological Answer:

Discrepancies (e.g., melting points varying by 5°C across studies) may arise from:

Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. DMF) and analyze via DSC to identify polymorphic forms.

Impurity Profiles : Quantify impurities using HPLC ( ) and correlate with thermal behavior. For example, residual solvents may depress melting points .

Calibration : Cross-validate instruments with standard reference materials (e.g., NIST-certified compounds, as in ) .

Case Study : reports a melting point of 220–225°C, which should align with in-house data if purity exceeds 97% (GC/HPLC) .

Advanced: What strategies are employed to utilize this compound in the synthesis of complex pharmaceutical intermediates?

Methodological Answer:

- Peptide Coupling : Activate the carboxylic acid as a mixed anhydride or using HATU/DCC for amide bond formation with amino groups in target molecules (e.g., peptide analogs) .

- Protection in Multistep Syntheses : The Cbz group serves as a temporary amine protector, removable via hydrogenolysis (Pd/C, H) or acidic conditions (HCl/CFCOOH) .

- Case Study : In , ethyl ester derivatives of biphenylcarboxylic acids are intermediates for retinoids like Trifarotene, highlighting the utility of similar scaffolds .

Optimization Tip : Monitor reaction selectivity using LC-MS to avoid overactivation or side reactions.

Advanced: What computational approaches are recommended for predicting the reactivity and interaction mechanisms of this compound in drug design?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The biphenyl moiety may engage in π-π stacking, while the carboxylic acid participates in hydrogen bonding .

- MD Simulations : Assess stability of drug-receptor complexes in explicit solvent (e.g., water/ions) over 100+ ns trajectories using GROMACS.

Validation : Cross-reference computational results with experimental data (e.g., binding assays, kinetic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。